molecular formula C9H12O2 B8624591 4-Hydroxy-4-methyl-5-(prop-2-en-1-yl)cyclopent-2-en-1-one CAS No. 77806-60-1

4-Hydroxy-4-methyl-5-(prop-2-en-1-yl)cyclopent-2-en-1-one

Cat. No.: B8624591
CAS No.: 77806-60-1
M. Wt: 152.19 g/mol
InChI Key: HNNRFEWGWVQYNP-UHFFFAOYSA-N
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Description

4-Hydroxy-4-methyl-5-(prop-2-en-1-yl)cyclopent-2-en-1-one is a useful research compound. Its molecular formula is C9H12O2 and its molecular weight is 152.19 g/mol. The purity is usually 95%.
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Properties

CAS No.

77806-60-1

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

4-hydroxy-4-methyl-5-prop-2-enylcyclopent-2-en-1-one

InChI

InChI=1S/C9H12O2/c1-3-4-7-8(10)5-6-9(7,2)11/h3,5-7,11H,1,4H2,2H3

InChI Key

HNNRFEWGWVQYNP-UHFFFAOYSA-N

Canonical SMILES

CC1(C=CC(=O)C1CC=C)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a reaction vessel, water (750 ml) was charged, and the temperature was elevated up to 100° C. to reflux. Then, 5-methyl-2-furylallylcarbinol (24 g) and a solution of MgCl2.6H2O (31.5 g) in water (160 ml) were dropwise added thereto in 2.5 hours and 3.5 hours, respectively. During the addition, the pH value of the reaction mixture was maintained at 5.7 to 5.3 by the addition of an aqueous 10% potassium primary phosphate solution and an aqueous 1 N NaOH solution. After about 1.5 hours from the start of the reaction, the pH value stabilized and remained within said range. After completion of the addition of the aqueous MgCl2 solution, the reaction mixture was stirred at pH 5.5 under reflux at 100° C. for an additional 4.5 hours. Then, the reaction mixture was cooled to 40° C. and neutralized with an aqueous 1 N NaOH solution. After addition of sodium chloride (320 g), the mixture was extracted with toluene (250 ml) four times. The extract was dried over anhydrous magnesium sulfate, and toluene was removed therefrom by distillation at 60° C. under reduced pressure to give an oily substance (21.6 g), which was subjected to distillation under reduced pressure to obtain 2-allyl-3-hydroxy-3-methyl-4-cyclopentenone (20.4 g). Yield, 85%. B.P., 88°-90° C./0.5 mmHg.
Name
5-methyl-2-furylallylcarbinol
Quantity
24 g
Type
reactant
Reaction Step One
[Compound]
Name
MgCl2.6H2O
Quantity
31.5 g
Type
reactant
Reaction Step One
Name
Quantity
160 mL
Type
solvent
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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320 g
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reactant
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Name
Quantity
750 mL
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solvent
Reaction Step Seven

Synthesis routes and methods II

Procedure details

In a reaction vessel, water (1 liter) and 5-methyl-2-furylallylcarbinol (25 g) were charged, and the pH value was adjusted to 5.5 with an aqueous 1 N NaOH solution and an aqueous 1 N HCl solution. The temperature was elevated up to 100° C. to reflux, and the mixture was stirred under reflux for 12 hours while maintaining a pH value of 5.0 to 5.5 by the addition of an aqueous 1 N NaOH solution and an aqueous 1 N HCl solution. After cooling to 40° C., the reaction mixture was neutralized with an aqueous 1 N NaOH solution, and sodium chloride (300 g) was added thereto. The mixture was extracted with toluene (100 ml) five times. From the extract, toluene was removed by distillation at 60° C. under reduced pressure to give an oily substance (23 g), which was subjected to distillation under reduced pressure to obtain 2-allyl-3-hydroxy-3-methyl-4-cyclopentenone (21.3 g). Yield, 85.2%. B.P., 77° C./0.1 mmHg. NMR spectrum (CCl4, internal standard TMS, δ ppm, 60 MHz): 7.32 (d, 1H, 4-H); 5.92 (d, 1H, 5-H); 5.81 (complex m, 1H, --CH2 --CH=CHaHb); 5.12 (m, 1H, --CH2 --CH=CHaHb); 4.93 (m, 1H, --CH2 --CH=CHaHb); 4.12 (broad s, 1H, 3-OH); 2.37 (m, 3H, 2-H, s, --CH2 --CH=CHaHb); 1.28 (s, 3H, 3--CH3).
Name
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0 (± 1) mol
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300 g
Type
reactant
Reaction Step Six
Name
5-methyl-2-furylallylcarbinol
Quantity
25 g
Type
reactant
Reaction Step Seven
Name
Quantity
1 L
Type
solvent
Reaction Step Seven

Synthesis routes and methods III

Procedure details

In a reaction vessel, water (150 ml) and tri-n-octylmethylammonium chloride (450 mg) were charged, and the pH value was adjusted to 5.5 with an aqueous 1/3 N HCl solution and an aqueous 1/3 N NaOH solution. Then, 5-methyl-2-furylallylcarbinol (11.0 g) was added thereto, and the temperature was elevated up to 100° C. to reflux. The mixture was stirred under reflux for 7 hours while maintaining a pH value of 5 to 5.5 by the addition of an aqueous 1/3 N NaOH solution and an aqueous 1/3 N HCl solution. After cooling to 40° C., sodium chloride (30 g) was added, and the mixture was extracted with toluene (70 ml) five times. From the extract, toluene was removed by distillation at 60° C. under reduced pressure to give an oily substance (10.1 g), which was subjected to chromatography on silica gel (100 g) with a mixture of ethyl acetate-n-hexane (1:2 by volume) as the developing solvent to obtain 2-allyl-3-hydroxy-3-methyl-4-cyclopentenone (7.1 g). Yield, 64.5%.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
5-methyl-2-furylallylcarbinol
Quantity
11 g
Type
reactant
Reaction Step Three
Name
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0 (± 1) mol
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reactant
Reaction Step Four
Name
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0 (± 1) mol
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reactant
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30 g
Type
reactant
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Name
ethyl acetate n-hexane
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0 (± 1) mol
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solvent
Reaction Step Seven
Quantity
450 mg
Type
catalyst
Reaction Step Eight
Name
Quantity
150 mL
Type
solvent
Reaction Step Eight

Synthesis routes and methods IV

Procedure details

In the same apparatus as in Example 1, 5-methyl-allyl-furfuryl alcohol (50 parts) and a buffer solution prepared from water (1500 parts) and dipotassium monohydrogen phosphate (1.7 parts) and adjusted to pH 5.1 with phosphoric acid were charged, and the resultant mixture was stirred at 100° C. in a nitrogen stream until the starting compound was consumed. The reaction mixture was treated as in Example 1 to give 2-allyl-3-hydroxy-3-methyl-4-cyclopentenone in a yield of 80 %.
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dipotassium monohydrogen phosphate
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Synthesis routes and methods V

Procedure details

In a four-necked flask equipped with a stirrer and a thermometer, there were charged 5-methyl-α-allylfurfuryl alcohol (I-1) (152 g), water (4560 g) and a buffer solution (5.1 g) comprising potassium monohydrogen phosphate/phosphoric acid adjusted to pH 4.8, and the mixture was stirred at 100° C. for 15 hours under a nitrogen stream. After completion of the reaction, the reaction mixture was cooled and extracted twice with methyl isobutyl ketone (600 ml). Removal of methyl isobutyl ketone from the extract gave a mixture (132.2 g) of 2-allyl-3-hydroxy-3-methyl-4-cyclopentenone (II-1) and 2-allyl-4-hydroxy-3-methyl-2-cyclopentenone (III-1). Yield, 87%.
Quantity
152 g
Type
reactant
Reaction Step One
Name
Quantity
4560 g
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
5.1 g
Type
reactant
Reaction Step Two
Name
potassium monohydrogen phosphate phosphoric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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